2-[(4-Cyclobutoxyphenoxy)methyl]oxirane
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Overview
Description
2-[(4-Cyclobutoxyphenoxy)methyl]oxirane is an organic compound with a complex structure, characterized by the presence of an oxirane ring and a cyclobutyloxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclobutoxyphenoxy)methyl]oxirane typically involves the reaction of 4-cyclobutyloxyphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclobutoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and acids.
Substitution reactions: The phenoxy group can undergo substitution reactions with electrophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and acids are commonly used to open the oxirane ring.
Electrophiles: Halogens and other electrophilic reagents can be used for substitution reactions.
Oxidizing and reducing agents: Agents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Ring-opening products: Depending on the nucleophile used, the major products can include β-hydroxy ethers, amines, or esters.
Substitution products: Substitution reactions can yield various substituted phenoxy derivatives.
Oxidation and reduction products: These reactions can produce a range of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-[(4-Cyclobutoxyphenoxy)methyl]oxirane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclobutoxyphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phenoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Cyclobutylphenyl)methyl]oxirane
- 2-[(4-Isopropoxyphenoxy)methyl]oxirane
- 2-[(4-Methoxyphenoxy)methyl]oxirane
Uniqueness
2-[(4-Cyclobutoxyphenoxy)methyl]oxirane is unique due to the presence of the cyclobutyloxy group, which imparts distinct chemical properties compared to other similar compounds
Properties
IUPAC Name |
2-[(4-cyclobutyloxyphenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-11(3-1)16-12-6-4-10(5-7-12)14-8-13-9-15-13/h4-7,11,13H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLKUKMNRJGBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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